Furan-3-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
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Overview
Description
“Furan-3-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone” is a complex organic compound that contains several functional groups and rings, including a furan ring, a piperazine ring, and a cinnoline ring . These components are often found in bioactive compounds and drugs .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the furan, piperazine, and cinnoline rings. Furan rings can undergo electrophilic substitution reactions, while piperazine rings can act as bases or nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its rigidity and molecular weight .Scientific Research Applications
Pharmacological Applications
- Antidepressant and Antianxiety Activities : A study on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds demonstrated significant antidepressant and antianxiety activities, suggesting potential applications of furan-3-yl piperazin-1-yl methanone derivatives in developing treatments for mood disorders (J. Kumar et al., 2017).
Antimicrobial Activities
- Antibacterial Agents : Synthesis and evaluation of 7-piperazinylquinolones carrying a functionalized 2-(furan-3-yl)ethyl moiety have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating the potential of furan-3-yl piperazin-1-yl methanone derivatives as antibacterial agents (A. Foroumadi et al., 2007).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Studies on organic compounds containing furan moieties, such as 4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, have been shown to exhibit effective corrosion inhibition properties on mild steel in acidic mediums, suggesting applications in materials protection and preservation (P. Singaravelu & N. Bhadusha, 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
furan-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-17(14-5-10-23-12-14)21-8-6-20(7-9-21)16-11-13-3-1-2-4-15(13)18-19-16/h5,10-12H,1-4,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJYVNCUWUWVIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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